4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazoline Derivatives in Drug Discovery
Pyrazolines, a class of five-membered heterocyclic compounds containing two nitrogen atoms, have been extensively studied for their wide range of biological activities. Their significance in medicinal chemistry is due to their therapeutic potentials, such as anticancer, anti-inflammatory, antimicrobial, and antiviral activities. For instance, pyrazoline derivatives are known for their antimicrobial (Shaaban, Mayhoub, & Farag, 2012) and anticancer properties (Ray et al., 2022), making them valuable targets for drug development.
Heterocyclic Compounds in Therapeutics
Heterocyclic compounds like pyrazolines play crucial roles in the development of new therapeutic agents due to their structural diversity and biological relevance. They serve as core skeletons in many natural products and pharmaceutical compounds, providing a robust platform for the design of novel drugs with improved efficacy and specificity for various diseases, including neurodegenerative disorders (Ahsan et al., 2022).
Chemical Chaperones in Proteostasis
Compounds similar in function to 4-phenylbutyric acid, acting as chemical chaperones, demonstrate significant potential in maintaining proteostasis. By preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress, these compounds can mitigate various pathologies related to protein misfolding diseases (Kolb et al., 2015).
Properties
IUPAC Name |
4-(4-acetylanilino)-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-18(20-16-11-9-15(10-12-16)14(2)23)19(24)22(21(13)3)17-7-5-4-6-8-17/h4-12,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWITAAHGCXTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24826893 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.